molecular formula C6H2Br2ClI B1417889 1,3-Dibromo-5-chloro-2-iodobenzene CAS No. 81067-46-1

1,3-Dibromo-5-chloro-2-iodobenzene

Cat. No.: B1417889
CAS No.: 81067-46-1
M. Wt: 396.24 g/mol
InChI Key: WFVPWFNVEFAMRM-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-chloro-2-iodobenzene (C₆H₂Br₂ClI) is a polyhalogenated aromatic compound with a molecular weight of 396.244 g/mol . It features bromine, chlorine, and iodine substituents at positions 1, 3, 5, and 2 of the benzene ring, respectively. Its CAS number is 81067-46-1, and it is identified by ChemSpider ID 23954875 . The compound is used in synthetic organic chemistry as a precursor for complex molecules, including hexabenzocoronene derivatives . Safety data indicate hazards such as skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Properties

IUPAC Name

1,3-dibromo-5-chloro-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2ClI/c7-4-1-3(9)2-5(8)6(4)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVPWFNVEFAMRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)I)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2ClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659333
Record name 1,3-Dibromo-5-chloro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81067-46-1
Record name 1,3-Dibromo-5-chloro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-5-chloro-2-iodobenzene can be synthesized through the halogenation of benzene derivatives. One common method involves the sequential bromination, chlorination, and iodination of benzene. The reaction conditions typically involve the use of halogenating agents such as bromine (Br2), chlorine (Cl2), and iodine (I2) in the presence of catalysts or under specific temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-5-chloro-2-iodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield nitro derivatives, while nucleophilic substitution can produce various substituted benzene compounds .

Scientific Research Applications

1,3-Dibromo-5-chloro-2-iodobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dibromo-5-chloro-2-iodobenzene involves its interaction with various molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect the compound’s behavior in chemical reactions and its potential biological activities .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 1,3-Dibromo-5-chloro-2-iodobenzene with halogenated analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
This compound C₆H₂Br₂ClI 396.24 81067-46-1 Br (1,3), Cl (5), I (2)
1-Bromo-3-chloro-5-fluoro-2-iodobenzene C₆H₂BrClFI 355.24 1000577-66-1 Br (1), Cl (3), F (5), I (2)
5-Bromo-1-chloro-3-fluoro-2-iodobenzene C₆H₂BrClFI 355.24 56141-12-9 Br (5), Cl (1), F (3), I (2)
1-Chloro-2,3,4-trifluoro-5-iodobenzene C₆HClF₃I 292.42 2374235-89-7 Cl (1), F (2,3,4), I (5)

Key Observations :

  • Halogen Diversity : The target compound contains three halogens (Br, Cl, I), while others incorporate fluorine. Fluorine’s electronegativity increases polarity and alters reactivity compared to bromine or chlorine .
  • Steric Effects : Bulkier halogens like iodine (van der Waals radius: 198 pm) at position 2 may hinder electrophilic substitution reactions compared to fluorine (147 pm) .

Physicochemical Properties

Property This compound 1-Bromo-3-chloro-5-fluoro-2-iodobenzene
Boiling Point (°C) Not reported Not reported
Melting Point (°C) Not reported Not reported
Solubility Likely low in water, high in DCM Similar to target compound
Stability Stable under inert conditions Fluorine may enhance thermal stability

Notes:

  • The high molecular weight and halogen content of these compounds generally result in low water solubility and high density .
  • Fluorine’s inductive effect can increase thermal stability but may reduce electrophilic substitution rates compared to chlorine or bromine .

Biological Activity

Overview

1,3-Dibromo-5-chloro-2-iodobenzene (DBCI) is a halogenated aromatic compound with the molecular formula C6_6H2_2Br2_2ClI. This compound is characterized by the presence of multiple halogens, which significantly influence its chemical reactivity and biological activity. Research into DBCI has revealed its potential applications in various fields, particularly in medicinal chemistry and materials science.

DBCI is synthesized through halogenation reactions involving benzene derivatives. Its unique structure allows it to participate in various chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution, which are essential for its biological interactions .

The biological activity of DBCI is largely attributed to its ability to form halogen bonds with biological macromolecules. These interactions can modulate the reactivity of the compound and influence its behavior in biological systems. The halogen substituents can enhance lipophilicity, facilitating membrane penetration and interaction with cellular targets .

Antifungal Activity

Recent studies have highlighted the antifungal properties of DBCI and its derivatives. For instance, compounds similar to DBCI have shown potent antifungal activity against various strains, including Candida and Aspergillus species. Research indicates that certain dibromophenyl derivatives exhibit low minimum inhibitory concentrations (MICs), demonstrating their efficacy as antifungal agents .

Table 1: Antifungal Activity of Related Compounds

CompoundTarget OrganismMIC (µg/mL)Selectivity Index (SI)
This compoundCandida albicans0.06>1000
5-Bromo-1,3-dichloro-2-iodobenzeneAspergillus fumigatus0.03>1000
3,5-Dibromophenyl derivativeCandida neoformans0.25>266.6

Cytotoxicity Studies

In addition to antifungal activity, DBCI has been evaluated for cytotoxic effects on various cancer cell lines. Preliminary findings suggest that DBCI exhibits selective cytotoxicity towards certain tumor cells while sparing normal cells, indicating its potential as an anticancer agent .

Table 2: Cytotoxicity of DBCI on Cancer Cell Lines

Cell LineIC50 (µM)Notes
HeLa (cervical cancer)15Selective cytotoxicity
MCF-7 (breast cancer)20Moderate activity
A549 (lung cancer)30Less effective

Case Study 1: Antifungal Efficacy

A study conducted on the efficacy of DBCI against Candida neoformans demonstrated that the compound significantly improved survival rates in infected mice compared to untreated controls. The study highlighted DBCI's ability to inhibit fungal growth effectively at low concentrations .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of DBCI derivatives showed promising results in inhibiting cell proliferation in breast and cervical cancer models. The mechanism was linked to apoptosis induction and cell cycle arrest, suggesting a multifaceted approach to cancer treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,3-Dibromo-5-chloro-2-iodobenzene
Reactant of Route 2
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